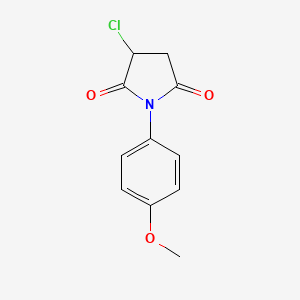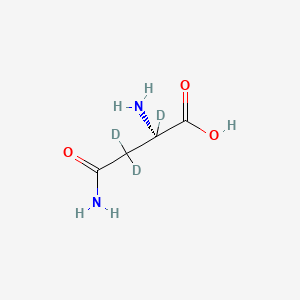
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid is a deuterated analog of a naturally occurring amino acid. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen, making it particularly useful in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid typically involves the incorporation of deuterium atoms into the molecular structure. One common method is the catalytic hydrogenation of the corresponding non-deuterated precursor in the presence of deuterium gas. This process requires specific catalysts and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The use of deuterium gas in industrial settings requires stringent safety measures due to its flammability and potential health hazards.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and metabolism of amino acids.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of deuterated drugs and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique biological effects. These effects are often studied using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,4-diamino-4-oxobutanoic acid: The non-deuterated analog.
(2S)-2,4-diamino-2,3,3-trihydroxybutanoic acid: A hydroxylated analog.
Uniqueness
The primary uniqueness of (2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid lies in its deuterium atoms, which provide distinct advantages in research applications, such as enhanced stability and altered reaction kinetics compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
135.14 g/mol |
Nombre IUPAC |
(2S)-2,4-diamino-2,3,3-trideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D |
Clave InChI |
DCXYFEDJOCDNAF-RBXBQAPRSA-N |
SMILES isomérico |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)N)N |
SMILES canónico |
C(C(C(=O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


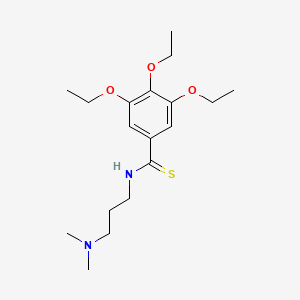
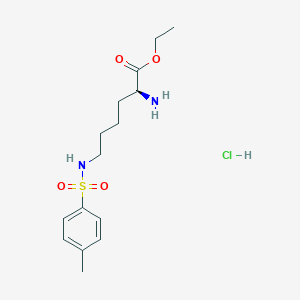
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)
![1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)


![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)
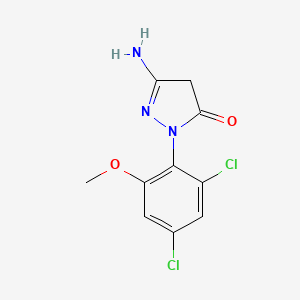
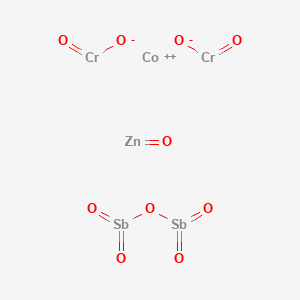
![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)
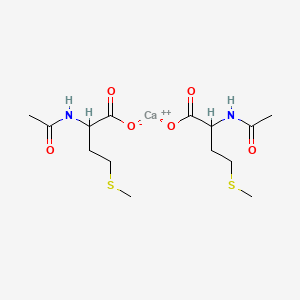
![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)
